Home > Products > Screening Compounds P124124 > N,N-dimethylarginine
N,N-dimethylarginine - 102783-24-4

N,N-dimethylarginine

Catalog Number: EVT-1482844
CAS Number: 102783-24-4
Molecular Formula: C₃₂H₃₈N₈O₁₀S₂
Molecular Weight: 758.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Asymmetric dimethylarginine (ADMA)

    • Source: ADMA is a naturally occurring amino acid found in humans and animals. It is formed by the post-translational methylation of arginine residues in proteins, specifically by protein arginine methyltransferases (PRMTs). [] Following proteolysis, free ADMA is released into the cytosol. []
    • Classification: ADMA is classified as a non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS). [, , , ]
    • Role in Research: ADMA is a significant focus in cardiovascular research due to its role in regulating nitric oxide (NO) production. [, , ] Elevated ADMA levels are implicated in various conditions, including hypertension, pre-eclampsia, and other cardiovascular diseases. [, ]
    • Source: SDMA is another naturally occurring dimethylated form of arginine. Similar to ADMA, it is generated through the methylation of arginine residues in proteins. []

    • Classification: Unlike ADMA, SDMA does not directly inhibit NOS. []
    • Role in Research: While less studied than ADMA, SDMA is gaining attention as a potential biomarker for renal function. []

L-N-Monomethylarginine (L-NMMA)

  • Compound Description: L-NMMA is an endogenous inhibitor of nitric oxide synthase (NOS), similar to ADMA. It is a methylated derivative of L-arginine, with one methyl group on the terminal nitrogen atom of the guanidino group. L-NMMA is less potent than ADMA in inhibiting NOS [].
  • Relevance: Both L-NMMA and ADMA are endogenous inhibitors of NOS and are structurally very similar, with L-NMMA being a precursor to ADMA in the methylation pathway []. Both are also substrates for the enzyme dimethylarginine dimethylaminohydrolase (DDAH) [, ].

Nω,Nω-Dimethylarginine (Symmetric Dimethylarginine, SDMA)

  • Compound Description: SDMA is another methylated form of L-arginine with two methyl groups on the terminal nitrogen atom of the guanidino group. Unlike ADMA and L-NMMA, SDMA does not directly inhibit NOS []. It is primarily excreted by the kidneys and considered a biomarker for renal function.
  • Relevance: While structurally similar to ADMA, SDMA does not share its biological activity as a NOS inhibitor. Both are produced via methylation of L-arginine but differ in the position of the methyl groups. This difference highlights the specificity of enzymes like DDAH towards asymmetrically methylated arginines [].

Citrulline

  • Relevance: Citrulline is a product of both NOS and DDAH enzymatic activity. While not structurally similar to ADMA, its levels are intertwined with ADMA metabolism. DDAH degrades ADMA into citrulline, influencing NO bioavailability [, ].

3-Hydroxyhispidin

  • Compound Description: 3-Hydroxyhispidin is a fungal natural product and the identified luciferin (light-emitting molecule) in bioluminescent fungi []. It is formed by the oxidation of hispidin, another fungal metabolite.
  • Relevance: Although not directly related to ADMA structurally or functionally, 3-hydroxyhispidin is mentioned within the context of novel natural product discovery, highlighting the diversity of chemical structures with biological activity, as seen with ADMA's role as an endogenous NOS inhibitor [].

Fridericia Luciferin

  • Compound Description: Fridericia luciferin is a unique, extensively modified peptide responsible for bioluminescence in the earthworm Fridericia heliota [, ]. It features a complex structure with unusual amino acid modifications.
  • Relevance: Similar to 3-hydroxyhispidin, Fridericia luciferin is mentioned in the research as a novel natural product with biological activity. The discovery of such compounds alongside research on ADMA exemplifies the wide range of bioactive molecules found in nature [, ].

AsLn5, AsLn7, AsLn11, AsLn12

  • Compound Description: These are natural analogs of Fridericia luciferin, also isolated from the earthworm Fridericia heliota []. They are structurally similar to Fridericia luciferin, containing modified peptides with tyrosine-derived chromophores and unusual amino acid modifications.
  • Relevance: These luciferin analogs, along with Fridericia luciferin, demonstrate the diversity of natural product structures and their potential biological activities. While not directly related to ADMA, their discovery falls under the broader theme of exploring bioactive molecules and their functions [].
Overview

N,N-dimethylarginine is a naturally occurring amino acid derivative that plays a crucial role in various biological processes, particularly in the regulation of nitric oxide synthesis. This compound exists in two isomeric forms: asymmetric dimethylarginine and symmetric dimethylarginine. Asymmetric dimethylarginine is known for its role as an endogenous inhibitor of nitric oxide synthase, which has significant implications in cardiovascular health and endothelial function.

Source and Classification

N,N-dimethylarginine is synthesized from the amino acid arginine through methylation processes facilitated by specific enzymes, primarily protein methyltransferases. It is classified as a non-proteinogenic amino acid due to its unique structure and biological functions. The two primary forms, asymmetric dimethylarginine and symmetric dimethylarginine, differ in their methylation patterns on the arginine molecule, leading to distinct physiological effects.

Synthesis Analysis

Methods of Synthesis

The synthesis of N,N-dimethylarginine involves the following methods:

  1. Enzymatic Methylation: The primary pathway for synthesizing asymmetric dimethylarginine involves the action of protein arginine methyltransferases, which transfer methyl groups from S-adenosylmethionine to arginine residues in proteins. This process can occur in various tissues, including endothelial cells.
  2. Chemical Synthesis: Laboratory synthesis can be achieved through chemical reactions involving arginine and methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

Technical Details

  • High-Performance Liquid Chromatography (HPLC): This method is commonly employed for the quantitative analysis of N,N-dimethylarginine in biological samples. HPLC techniques involve solid-phase extraction followed by derivatization with ortho-phthaldialdehyde and separation via isocratic reverse-phase chromatography, yielding high sensitivity and precision .
  • Mass Spectrometry: Liquid chromatography coupled with mass spectrometry provides a sensitive means of detecting N,N-dimethylarginine by monitoring specific ion transitions, allowing for low detection limits (as low as 10 amol) in complex biological matrices .
Molecular Structure Analysis

Structure

N,N-dimethylarginine has a complex molecular structure characterized by two methyl groups attached to the nitrogen atoms of the guanidino group of arginine. The general formula for asymmetric dimethylarginine is C₆H₁₄N₄O₂.

Chemical Reactions Analysis

Reactions

N,N-dimethylarginine participates in several biochemical reactions:

  1. Nitric Oxide Synthesis Inhibition: As an inhibitor of nitric oxide synthase, it competes with L-arginine for binding to the enzyme, reducing nitric oxide production, which is critical for vascular function.
  2. Metabolism: Asymmetric dimethylarginine can be metabolized into other compounds such as symmetric dimethylarginine and L-arginine through enzymatic pathways involving dimethylarginine dimethylaminohydrolase.

Technical Details

  • Kinetics: The inhibition kinetics of N,N-dimethylarginine on nitric oxide synthase can be characterized using Michaelis-Menten kinetics, where it exhibits competitive inhibition relative to L-arginine.
Mechanism of Action

Process

The primary mechanism of action for N,N-dimethylarginine involves its role as an endogenous inhibitor of nitric oxide synthase:

  1. Competitive Inhibition: By binding to the active site of nitric oxide synthase, N,N-dimethylarginine prevents L-arginine from accessing the enzyme, thereby decreasing nitric oxide production.
  2. Physiological Impact: This inhibition leads to impaired vasodilation and contributes to endothelial dysfunction, which is associated with various cardiovascular diseases.

Data

Studies indicate that elevated levels of asymmetric dimethylarginine are correlated with increased cardiovascular risk factors and conditions such as hypertension and atherosclerosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and polar solvents
  • Melting Point: Approximately 200 °C

Chemical Properties

  • pKa Values: The pKa values indicate the compound's ability to donate protons, influencing its reactivity under physiological conditions.
  • Stability: N,N-dimethylarginine is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Applications

Scientific Uses

N,N-dimethylarginine has several applications in scientific research:

  1. Biomarker for Cardiovascular Health: It serves as a biomarker for endothelial dysfunction and cardiovascular diseases, providing insights into patient risk profiles.
  2. Research Tool: In pharmacological studies, it is used to investigate the mechanisms of nitric oxide synthesis and its implications in various disease states.
  3. Clinical Diagnostics: Methods for measuring N,N-dimethylarginine levels are employed in clinical settings to assess cardiovascular risk and monitor treatment efficacy.
Biochemical Foundations of N,N-Dimethylarginine

Structural Characterization and Isomer Differentiation

N,N-dimethylarginine exists as two structurally distinct isomers with identical molecular formulas (C₈H₁₈N₄O₂) but divergent biological activities. Asymmetric dimethylarginine (ADMA; 2-amino-5-[(amino(dimethylamino)methylidene)amino]pentanoic acid) features two methyl groups attached to the same terminal nitrogen (Nᴳ,Nᴳ-dimethylarginine) of the guanidino moiety. In contrast, symmetric dimethylarginine (SDMA; 2-amino-5-[(amino-dimethylammonio)methylidene]amino]pentanoic acid) distributes methyl groups across both terminal guanidino nitrogens (Nᴳ,N'ᴳ-dimethylarginine) [1] [3] [4]. This subtle structural difference profoundly impacts their biochemical behavior: ADMA directly inhibits nitric oxide synthase (NOS) by competing with L-arginine at the catalytic site, while SDMA lacks direct NOS inhibitory activity but may indirectly modulate NO synthesis by competing for cellular transport mechanisms [3] [6].

At physiological pH (7.4), both isomers exhibit tripolar cationic characteristics due to protonation of the α-amino group (pKₐ ~9.0), the guanidino group (pKₐ ~12.5), and the carboxyl group remaining deprotonated (pKₐ ~2.2). ADMA possesses a calculated gross charge of +0.981, slightly lower than SDMA's +0.998, reflecting minor differences in proton distribution [8]. Lipophilicity measurements via octanol-saline partition coefficients reveal ADMA (0.00149 ± 0.00016) is less lipophilic than SDMA (0.00226 ± 0.00006), influencing their membrane permeability and transporter interactions [8].

Table 1: Structural and Physicochemical Properties of N,N-Dimethylarginine Isomers

PropertyADMASDMA
IUPAC Name2-Amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid2-Amino-5-[(amino-dimethylammonio)methylidene]amino]pentanoic acid
Molecular Weight202.25 g/mol202.25 g/mol
Gross Charge (pH 7.4)+0.981+0.998
Lipophilicity (Log P)0.00149 ± 0.000160.00226 ± 0.00006
NOS InhibitionCompetitive inhibitorNo direct inhibition

Biosynthesis Pathways: Protein Arginine Methyltransferases (PRMTs) and Methylation Dynamics

The biosynthesis of dimethylarginines originates from post-translational methylation of arginine residues within nuclear and cytoplasmic proteins, catalyzed by protein arginine methyltransferases (PRMTs). These enzymes utilize S-adenosylmethionine (SAM) as the methyl group donor, generating S-adenosylhomocysteine as a byproduct [1] [5]. PRMTs are categorized based on methylation patterns: Type I enzymes (PRMT1, 3, 4, 6) catalyze asymmetric dimethylation (producing ADMA), while Type II enzymes (PRMT5, 7, 9) generate symmetric dimethylation (yielding SDMA) [5] [9]. Methylation occurs predominantly on proteins involved in RNA processing, transcriptional regulation, and signal transduction, including histones, spliceosome components, and RNA-binding proteins [2] [5].

The release of free dimethylarginines occurs during proteolytic degradation of methylated proteins. Cellular protein turnover rates directly influence dimethylarginine generation, with rapid protein degradation in tissues like the liver and kidneys contributing significantly to systemic ADMA and SDMA pools [2] [5]. Notably, dysregulated methylation dynamics are observed in pathological conditions. Hypercholesterolemia upregulates PRMT1 expression in endothelial cells via oxidized LDL (oxLDL), increasing ADMA synthesis [1] [4]. Inflammation and oxidative stress can further potentiate PRMT activity, establishing a vicious cycle linking endothelial dysfunction to elevated ADMA production [5] [7].

Metabolic Clearance: Dimethylarginine Dimethylaminohydrolase (DDAH) Isoforms and Regulation

Metabolic clearance pathways differ markedly between ADMA and SDMA. Approximately 80% of circulating ADMA undergoes enzymatic hydrolysis by dimethylarginine dimethylaminohydrolase (DDAH), which cleaves it to L-citrulline and dimethylamine. Two DDAH isoforms exist: DDAH-1 is highly expressed in the liver, kidneys, and neuronal tissues and preferentially metabolizes ADMA, while DDAH-2, prevalent in vascular endothelium and immune cells, regulates local ADMA concentrations impacting NO signaling [2] [5] [7]. SDMA is not a DDAH substrate; instead, it is eliminated primarily (>90%) via renal excretion, making it a sensitive marker of glomerular filtration rate (GFR) [2] [9].

DDAH activity is exquisitely sensitive to oxidative stress and inflammatory mediators. Reactive oxygen species (ROS) oxidize critical cysteine residues within the DDAH active site (Cys249 in DDAH-1), inactivating the enzyme and leading to ADMA accumulation [5] [7]. Elevated homocysteine, common in renal impairment, downregulates DDAH expression and promotes ADMA retention [4] [7]. Conversely, statins and angiotensin-converting enzyme (ACE) inhibitors may enhance DDAH activity, contributing to their cardiovascular benefits beyond primary mechanisms [7].

Table 2: Characteristics of DDAH Isoforms and Metabolic Pathways

CharacteristicDDAH-1DDAH-2SDMA Pathway
Tissue DistributionLiver, Kidney, NeuronsVasculature, Immune CellsN/A
Primary SubstrateADMAADMANot metabolized
Reaction ProductsL-Citrulline + DimethylamineL-Citrulline + DimethylamineN/A
Elimination RouteEnzymatic degradationEnzymatic degradationRenal excretion
Key RegulatorsOxidative stress, HomocysteineInflammation, TNF-αGlomerular function

Transport Mechanisms: Cationic Amino Acid Transporters (CATs) and Intercellular Dynamics

Cellular uptake and efflux of dimethylarginines are mediated primarily by cationic amino acid transporters (CATs), specifically the y⁺ system (SLC7A1-4 and SLC3A2 families). These transporters facilitate the sodium-independent exchange of L-arginine, ADMA, SDMA, and other cationic amino acids across plasma and organellar membranes [3] [5] [8]. Transport kinetics exhibit saturation and competitive inhibition: High extracellular L-arginine concentrations can inhibit ADMA uptake, while ADMA can impede L-arginine transport, potentially exacerbating NOS substrate limitation despite apparent physiological arginine sufficiency—a phenomenon contributing to the "arginine paradox" [3] [8].

Intercellular dynamics involve bidirectional transport. In situ perfusion studies in mice demonstrate saturable blood-to-brain transfer for both ADMA (Kin = 2.49 ± 0.35 µl·min⁻¹·g⁻¹) and SDMA, occurring at the blood-brain barrier (BBB) and choroid plexus (blood-CSF barrier) [8]. Crucially, efflux transport systems actively export ADMA from the central nervous system (CNS) back into the blood, maintaining lower CNS concentrations. This efflux is competitively inhibited by excess L-arginine or unlabeled ADMA, suggesting shared CAT-dependent mechanisms [8]. Dysregulation of these transporters in conditions like hyperglycemia or uremia contributes to aberrant intracellular dimethylarginine accumulation, linking transport pathology to endothelial and neuronal dysfunction [3] [5].

Table 3: Cationic Amino Acid Transporter (CAT) Substrates and Functions

Transporter SystemRepresentative MembersSubstrates TransportedFunction in Dimethylarginine Dynamics
y⁺L system (Heterodimers)SLC7A7/SLC3A2 (y⁺LAT1)L-Arg, Lys, Orn, ADMA, SDMA (*exchange for neutral AAs)Basolateral efflux in epithelia; Moderate ADMA/SDMA affinity
y⁺ system (High affinity)SLC7A1 (CAT-1)L-Arg, ADMA, SDMA, LysUbiquitous cellular uptake; Key endothelial/neuronal transporter
b⁰,⁺ systemSLC7A9/SLC3A1 (b⁰,+AT)Cationic & neutral AAsBroad substrate specificity; Renal/intestinal absorption

Properties

CAS Number

102783-24-4

Product Name

N,N-dimethylarginine

IUPAC Name

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid

Molecular Formula

C₃₂H₃₈N₈O₁₀S₂

Molecular Weight

758.82

InChI

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1

SMILES

CN(C)C(=NCCCC(C(=O)O)N)N

Synonyms

N5-[(Dimethylamino)iminomethyl]-L-ornithine bis[4-[(4-hydroxyphenyl)azo]benzenesulfonate]; SDMA;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.